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Compound of Interest

Compound Name: Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B125335 Get Quote

In the landscape of modern organic synthesis, the demand for versatile and multifunctional

building blocks is perpetual. Ethyl 3-methyl-4-oxocrotonate (also known as Ethyl trans-3-

methyl-4-oxo-2-butenoate) emerges as a significant C5 aldehydic ester, offering a rich

playground of reactivity for chemists in research, drug development, and materials science.[1]

Its strategic combination of an α,β-unsaturated ester and an aldehyde functionality within a

compact carbon framework makes it a powerful intermediate for constructing complex

molecular architectures, from isoprenoids to novel polymers.[1][2]

This guide provides an in-depth exploration of the chemical reactivity of Ethyl 3-methyl-4-
oxocrotonate. Moving beyond a mere catalog of reactions, we will delve into the electronic

and steric factors governing its behavior, explain the causality behind experimental choices,

and provide actionable protocols for its application in the laboratory.

Molecular Structure and Reactivity Profile
The synthetic utility of Ethyl 3-methyl-4-oxocrotonate stems directly from the distinct

electronic properties of its constituent functional groups. A foundational understanding of these

features is critical for predicting its behavior and designing rational synthetic routes.
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Property Value Source

Molecular Formula C₇H₁₀O₃ [3][4]

Molecular Weight 142.15 g/mol [3][4]

CAS Number 62054-49-3 [2]

Synonyms

Ethyl trans-γ-oxosenecioate,

Ethyl trans-3-methyl-4-oxo-2-

butenoate

[3]

Physical Form Liquid [1]

Boiling Point 195-202 °C [1][3]

| Density | 1.044 g/mL at 20 °C |[1][3] |

The molecule possesses three primary sites of electrophilicity, making it an excellent substrate

for a variety of nucleophilic attacks.

Caption: Key electrophilic centers in Ethyl 3-methyl-4-oxocrotonate.

Aldehyde Carbonyl (C4): This is a highly reactive electrophilic center, susceptible to direct

nucleophilic (1,2-) addition. Its reactivity is paramount in reactions like Wittig olefination.[1]

Ester Carbonyl (C2): While less electrophilic than the aldehyde, this carbon is the site for

classical ester reactions such as hydrolysis and amidation.

β-Carbon (C2 of the crotonate): Due to conjugation with the ester carbonyl, this carbon atom

is electron-deficient and serves as the prime target for conjugate (1,4- or Michael) addition

reactions.[2]

Synthesis: A Practical Approach
While various synthetic methods exist, a reliable and accessible route involves the selective

oxidation of a precursor alcohol. Ethyl 4-hydroxycrotonate can be readily oxidized to yield Ethyl

4-oxocrotonate, a closely related compound.[5] A similar oxidation strategy starting from the

corresponding 3-methyl substituted alcohol provides a logical pathway to the title compound.
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Synthetic Workflow
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Caption: Synthetic workflow for Ethyl 3-methyl-4-oxocrotonate via oxidation.

Experimental Protocol: Oxidation of Ethyl 3-methyl-4-
hydroxy-2-butenoate
Causality: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-

Martin periodinane (DMP) is crucial. Stronger oxidants (e.g., KMnO₄) risk over-oxidation to the

carboxylic acid or cleavage of the double bond.[3] Dichloromethane (DCM) is an excellent

solvent as it is relatively inert and facilitates easy workup.

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add a

solution of Ethyl 3-methyl-4-hydroxy-2-butenoate (1.0 eq) in anhydrous DCM.

Addition of Oxidant: Slowly add a slurry of PCC (approx. 1.5 eq) in DCM to the stirred

solution at room temperature. Note: The reaction is exothermic.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed (typically 2-4 hours).

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel or Celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then

purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield

pure Ethyl 3-methyl-4-oxocrotonate.

Key Reaction Classes: A Synthetic Toolkit
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The true power of Ethyl 3-methyl-4-oxocrotonate lies in its ability to participate in a wide

array of transformations, allowing for the selective formation of new bonds at its different

reactive sites.

Reactions at the Aldehyde: Carbonyl Chemistry
The aldehyde group is often the most reactive site. Its primary utility is in C-C bond-forming

reactions that extend the carbon chain.

Wittig Reaction: This is a cornerstone reaction for the synthesis of isoprenoids.[1] The

aldehyde reacts with a phosphorus ylide (a Wittig reagent) to selectively form a new carbon-

carbon double bond, replacing the C=O bond. This provides a highly reliable method for

chain elongation.

Reactions at the Conjugated System: Michael Addition
The Michael or conjugate addition is a powerful tool for forming C-C, C-N, C-S, and C-O bonds

at the β-carbon.[6][7] This reaction involves the 1,4-addition of a soft nucleophile (the Michael

donor) to the α,β-unsaturated system.[6][8]

Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized enolate

intermediate after the initial nucleophilic attack. This intermediate is then protonated during

workup to give the final 1,4-adduct.[7] The use of weaker, "softer" nucleophiles under

thermodynamic control favors the 1,4-addition over the competing 1,2-addition at the aldehyde.

[8]
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Caption: Generalized workflow for the Michael Addition reaction.

Protocol: Base-Catalyzed Michael Addition of a Thiol
Setup: In a round-bottom flask, dissolve Ethyl 3-methyl-4-oxocrotonate (1.0 eq) and a thiol

(e.g., thiophenol, 1.1 eq) in a suitable solvent like THF or ethanol.

Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine

(Et₃N) or DBU (0.1 eq), to the solution.

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate

solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate to yield the crude product, which can be further purified by column

chromatography.

Cycloaddition Reactions
The electron-deficient double bond in Ethyl 3-methyl-4-oxocrotonate makes it an excellent

dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This

provides a powerful method for the stereocontrolled synthesis of six-membered rings, a

common motif in natural products and pharmaceuticals. The reaction involves the concerted

interaction of the diene's HOMO with the dienophile's LUMO.

Applications in Advanced Synthesis
The diverse reactivity of Ethyl 3-methyl-4-oxocrotonate translates into broad applicability in

several fields.

Heterocyclic Chemistry: The 1,4-dicarbonyl-like nature of Michael adducts derived from this

compound makes them ideal precursors for synthesizing five- and six-membered

heterocycles (e.g., furans, pyrroles, pyridazines) via condensation reactions with reagents

like hydrazine or ammonia derivatives.

Polymer Science: With its dual reactive sites (alkene and carbonyl), this molecule can be

incorporated into polymer backbones or side chains through addition or condensation

polymerization.[2] This allows for the precise tailoring of material properties, leading to the

development of advanced coatings or novel composites.[2]

Medicinal Chemistry: The scaffolds accessible from Ethyl 3-methyl-4-oxocrotonate, such

as thiazolopyrimidines and dihydropyrans, are frequently found in biologically active

compounds.[9][10] Its role as a versatile starting material enables the rapid generation of

compound libraries for screening and drug discovery efforts.

Conclusion
Ethyl 3-methyl-4-oxocrotonate is more than just a simple organic compound; it is a strategic

synthetic tool. Its value lies in the predictable and controllable reactivity of its aldehyde, ester,
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and conjugated alkene functionalities. By understanding the electronic principles that govern its

behavior, researchers can harness its potential to forge complex bonds and build intricate

molecular frameworks with precision and efficiency. This guide serves as a foundational

resource for scientists and professionals seeking to leverage the full synthetic power of this

remarkable building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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